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Compound of Interest

Compound Name:
Monomethyl auristatin E

intermediate-14

Cat. No.: B15136456 Get Quote

CAS Number: 1932791-56-4 Chemical Name: N-(Phenylmethyl)-D-alloisoleucine

This technical guide provides a comprehensive overview of Monomethyl Auristatin E (MMAE)

Intermediate-14, a critical building block in the synthesis of the potent anti-cancer agent MMAE.

This document is intended for researchers, scientists, and drug development professionals,

offering detailed information on its physicochemical properties, synthesis, and role in the

broader context of Antibody-Drug Conjugate (ADC) development.

Core Concepts: MMAE and its Significance in
Oncology
Monomethyl Auristatin E (MMAE) is a synthetic, highly potent antimitotic agent. Its mechanism

of action involves the inhibition of tubulin polymerization, a crucial process for the formation of

the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the G2/M

phase and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer

cells. Due to its extreme cytotoxicity, MMAE is not suitable for systemic administration as a

standalone drug. However, its potency makes it an ideal payload for ADCs. In an ADC, MMAE

is attached to a monoclonal antibody (mAb) via a linker. The mAb selectively targets a specific

antigen on the surface of cancer cells, delivering the cytotoxic payload directly to the tumor

site, thereby minimizing off-target toxicity and enhancing the therapeutic window.
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MMAE Intermediate-14, chemically known as N-(Phenylmethyl)-D-alloisoleucine, is a key chiral

precursor in the total synthesis of MMAE. The precise stereochemistry of this intermediate is

vital for the biological activity of the final MMAE molecule.

Physicochemical and Analytical Data
Quantitative data for chemical compounds are essential for their application in synthesis and

analysis. The following table summarizes the available and representative physicochemical

properties of MMAE Intermediate-14 and its parent compound, D-alloisoleucine.
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Property
Value (N-
(Phenylmethyl)-D-
alloisoleucine)

Value (D-
alloisoleucine)

Notes

CAS Number 1932791-56-4 1509-35-9

Molecular Formula C₁₃H₁₉NO₂ C₆H₁₃NO₂

Molecular Weight 221.30 g/mol 131.17 g/mol

Appearance Solid
White to off-white

solid

The appearance of

the N-benzylated form

is generally a solid,

though specific details

on color and form are

not widely published.

Melting Point Data not available
Decomposes at

temperatures > 200°C

Amino acids typically

have high

decomposition

temperatures. The N-

benzylated derivative

is expected to have a

more defined melting

point.

Solubility

Expected to be

soluble in organic

solvents

Soluble in water (4

mg/mL)

The addition of the

benzyl group

increases lipophilicity,

leading to higher

solubility in organic

solvents like

methanol, ethanol,

and DMSO, and lower

solubility in water

compared to D-

alloisoleucine.

pKa (COOH) Data not available ~2.32 The pKa of the

carboxylic acid group
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is expected to be in a

similar range.

pKa (NH₂) Data not available ~9.76

The basicity of the

secondary amine in

the N-benzylated form

will be different from

the primary amine in

D-alloisoleucine.

Spectral Data (¹H

NMR)
Data not available

Characteristic peaks

for the ethyl and

methyl groups.

Expected ¹H NMR for

the N-benzylated

derivative would show

additional peaks in the

aromatic region (7.2-

7.4 ppm) for the

phenyl group and a

singlet for the benzylic

CH₂ protons.

Spectral Data (¹³C

NMR)
Data not available

Characteristic peaks

for the aliphatic

carbons.

Expected ¹³C NMR

would show additional

peaks for the aromatic

carbons and the

benzylic carbon.

Synthesis of MMAE Intermediate-14: A
Representative Protocol
The synthesis of N-(Phenylmethyl)-D-alloisoleucine is typically achieved through the reductive

amination of D-alloisoleucine with benzaldehyde. This method involves the formation of a Schiff

base intermediate, which is then reduced to the secondary amine.

Experimental Protocol: Reductive Amination of D-
alloisoleucine
Materials:
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D-alloisoleucine

Benzaldehyde

Methanol (MeOH)

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

Glacial acetic acid

Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Schiff Base Formation:

In a round-bottom flask, dissolve D-alloisoleucine (1.0 eq) in methanol.

Add benzaldehyde (1.1 eq) to the solution.

If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.
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Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer

Chromatography (TLC) to observe the formation of the imine intermediate.

Reduction:

Cool the reaction mixture in an ice bath.

Slowly add sodium borohydride (1.5 eq) or sodium cyanoborohydride (1.2 eq) in small

portions. Caution: Hydrogen gas evolution may occur.

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

Monitor the disappearance of the imine intermediate by TLC.

Work-up and Purification:

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure using a rotary evaporator.

To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to

neutralize any remaining acid and to basify the solution to a pH of ~8-9.

Extract the aqueous layer with diethyl ether (3 x volumes).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude N-(Phenylmethyl)-D-alloisoleucine.

The crude product can be further purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Role in MMAE Synthesis and Experimental
Workflow
N-(Phenylmethyl)-D-alloisoleucine serves as a protected form of the D-alloisoleucine residue in

the convergent synthesis of MMAE. The benzyl group acts as a protecting group for the amine,
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which can be removed at a later stage of the synthesis. The overall synthesis of MMAE

involves the preparation of several key fragments that are then coupled together.

Starting Materials

Intermediate Synthesis

Peptide Coupling & Elongation

Final Steps

D-alloisoleucine

Intermediate-14
(N-(Phenylmethyl)-D-alloisoleucine)

CAS: 1932791-56-4

Benzaldehyde Other Protected
Amino Acids & Fragments

Protected Peptide Fragment
(incorporating Intermediate-14)

Peptide Coupling

Full Protected
MMAE Backbone

Sequential Couplings

Deprotection

Purification

Monomethyl Auristatin E
(MMAE)
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Click to download full resolution via product page

Caption: Logical workflow for the synthesis of MMAE highlighting the role of Intermediate-14.

Mechanism of Action: MMAE-Induced Apoptosis
Signaling Pathway
Once an MMAE-bearing ADC is internalized by a cancer cell and the MMAE is released from

its linker, it exerts its cytotoxic effect by disrupting the microtubule network. This leads to a

cascade of events culminating in apoptosis.
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Caption: Signaling pathway of MMAE-induced apoptosis.
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Conclusion
Monomethyl Auristatin E Intermediate-14 (CAS: 1932791-56-4) is a fundamentally important

molecule in the synthesis of the highly potent anti-cancer payload, MMAE. A thorough

understanding of its properties, synthesis, and integration into the overall MMAE structure is

crucial for the development and manufacturing of next-generation antibody-drug conjugates.

The information provided in this guide serves as a valuable resource for scientists and

professionals dedicated to advancing targeted cancer therapies.

To cite this document: BenchChem. [An In-depth Technical Guide to Monomethyl Auristatin E
Intermediate-14]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136456#monomethyl-auristatin-e-intermediate-14-
cas-number-1932791-56-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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